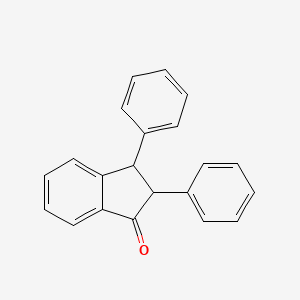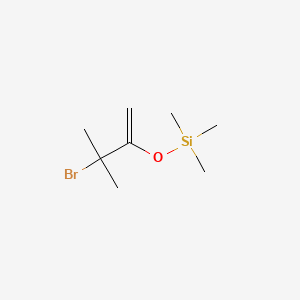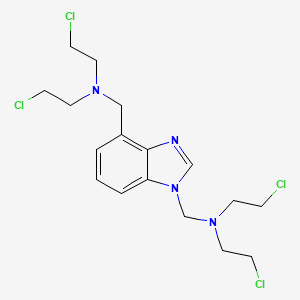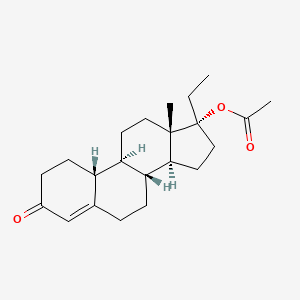
2,3-Diphenylindan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenylindan-1-one is an organic compound with the molecular formula C21H14O. It is a derivative of indanone, characterized by the presence of two phenyl groups attached to the indanone core. This compound is known for its crystalline form and has a melting point of approximately 153-154°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Diphenylindan-1-one can be synthesized through various methods. One common approach involves the intramolecular annulation reaction catalyzed by copper, which yields 3-hydroxy-2,3-dihydro-1H-inden-1-one. This intermediate can then be oxidized using Jones’ reagent or o-iodoxybenzoic acid to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenylindan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones’ reagent or o-iodoxybenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2,3-Diphenylindan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenylindan-1-one involves its interaction with molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions. Its phenyl groups can also engage in π-π interactions with other aromatic systems, influencing its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
1-Indanone: Another analogue used in various chemical and biological studies.
Uniqueness
2,3-Diphenylindan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual phenyl groups enhance its stability and reactivity, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
7474-64-8 |
|---|---|
Fórmula molecular |
C21H16O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
2,3-diphenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C21H16O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14,19-20H |
Clave InChI |
MLRYZZTXFUOADF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)











